molecular formula C18H17N3O B7471686 N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide

N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide

Cat. No. B7471686
M. Wt: 291.3 g/mol
InChI Key: RPPIXLWFSDSNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide, commonly known as TPQA, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA is a heterocyclic compound that contains a quinoxaline ring system with a phenyl and carboxamide functional group.

Mechanism of Action

The mechanism of action of TPQA is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. TPQA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. TPQA has also been shown to inhibit the replication of viruses by interacting with viral proteins and RNA.
Biochemical and Physiological Effects
TPQA has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that TPQA can induce oxidative stress and DNA damage in cancer cells. TPQA has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases. In vivo studies have shown that TPQA can reduce tumor growth in animal models and improve the survival rate of infected animals.

Advantages and Limitations for Lab Experiments

TPQA has several advantages for lab experiments, including its high stability, solubility, and fluorescence properties. TPQA is also relatively easy to synthesize and purify. However, TPQA has some limitations, including its toxicity and potential side effects on living organisms. TPQA also has limited water solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, TPQA could be further studied for its anticancer, antiviral, and antimicrobial activities. TPQA could also be used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, TPQA could be used as a building block for the synthesis of new materials with unique optical and electronic properties. In environmental monitoring, TPQA could be used as a fluorescent probe for the detection of metal ions and other pollutants in water and soil samples.
Conclusion
In conclusion, TPQA is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring.

Synthesis Methods

TPQA can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis of TPQA involves the reaction between 2,3-dimethylquinoxaline and phenyl isocyanate in the presence of a catalyst, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

TPQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. TPQA has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. In material science, TPQA has been used as a precursor for the synthesis of conducting polymers and as a sensitizer for dye-sensitized solar cells.

properties

IUPAC Name

N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-13(2)20-17-11-14(9-10-16(17)19-12)18(22)21(3)15-7-5-4-6-8-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPIXLWFSDSNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide

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